molecular formula C6H10ClN3O2 B6161402 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1855911-17-9

1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B6161402
CAS No.: 1855911-17-9
M. Wt: 191.6
InChI Key:
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Description

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyrazole ring, an aminoethyl group, and a carboxylic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethylamine with pyrazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Aminoethyl)imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.

    1-(2-Aminoethyl)pyrrole: Contains a pyrrole ring, offering different electronic properties.

    1-(2-Aminoethyl)pyrazine: Features a pyrazine ring, which can influence its reactivity and biological activity.

Uniqueness: 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. Its versatility makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1855911-17-9

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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